molecular formula C22H30N2O B4924248 1-[4-[4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]phenyl]ethanone

1-[4-[4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]phenyl]ethanone

Cat. No.: B4924248
M. Wt: 338.5 g/mol
InChI Key: RTQLAEOHRBJJQB-UHFFFAOYSA-N
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Description

1-[4-[4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]phenyl]ethanone is a complex organic compound with a unique structure that includes a cyclohexene ring, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]phenyl]ethanone typically involves multiple steps, starting with the preparation of the cyclohexene ring, followed by the introduction of the piperazine and phenyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]phenyl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[4-[4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]phenyl]ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[4-[4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[4-[4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]phenyl]ethanone include:

  • 1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene
  • Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate
  • 4- (PROP-2-YN-1-YL)ANILINE

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features. This unique structure allows it to participate in a wider range of chemical reactions and interact with different molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[4-[4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazin-1-yl]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c1-17(2)20-6-4-19(5-7-20)16-23-12-14-24(15-13-23)22-10-8-21(9-11-22)18(3)25/h4,8-11,20H,1,5-7,12-16H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQLAEOHRBJJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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